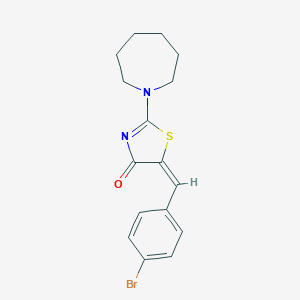

![molecular formula C16H10Cl2N2O3 B393708 2-アミノ-4-(2,3-ジクロロフェニル)-7-メチル-5-オキソ-4H,5H-ピラノ[4,3-b]ピラン-3-カルボニトリル CAS No. 329716-18-9](/img/structure/B393708.png)

2-アミノ-4-(2,3-ジクロロフェニル)-7-メチル-5-オキソ-4H,5H-ピラノ[4,3-b]ピラン-3-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C16H10Cl2N2O3 and its molecular weight is 349.2g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍活性

この化合物は、その抗腫瘍特性により、癌治療における潜在的な可能性について研究されています。研究によると、この化合物はさまざまな癌細胞株に対して強力で選択的な細胞毒性を示すことが示されています 。その作用機序は、癌細胞でしばしば過剰発現するチロシンキナーゼ受容体の阻害を含みます。

チロシンキナーゼ受容体阻害

チロシンキナーゼは、細胞分裂と生存を調節するシグナル伝達経路で重要な役割を果たす酵素です。この化合物は、EGFRとVEGFR-2キナーゼの阻害において有望な有効性を示しており、これらのキナーゼが調節不全になっている疾患の治療に有益となる可能性があります 。

結晶構造解析

この化合物の結晶構造は、分子レベルでの相互作用に関する貴重な洞察を提供します。X線回折研究は、より効果的な抗腫瘍剤の設計に不可欠な、その結合機構の理解に役立っています 。

ドッキング研究

ドッキング解析は、分子と標的タンパク質の相互作用を予測するために使用される計算技術です。この化合物は、生物学的知見を明確化し、特定の酵素に対する結合親和性を予測するためにドッキング研究の対象となっています 。

合成方法

この化合物の合成は、マイクロ波照射下、エタノールピペリジン溶液中で、4-メトキシナフタレン-1-オール、2,3-ジクロロベンズアルデヒド、およびマロンニトリルを反応させることからなります。この方法は、実験室環境での化合物の生成において重要です 。

薬理学的特性

この化合物の治療用途の範囲を完全に理解するためには、さらなる薬理学的試験が必要です。しかし、さまざまな受容体や酵素との相互作用は、抗腫瘍やキナーゼ阻害特性を超えた、医学における幅広い潜在的な用途を示唆しています 。

作用機序

Target of Action

Similar compounds, such as 2-amino-4h-pyran-3-carbonitrile derivatives, have been found to have a wide range of biological activities .

Mode of Action

Similar compounds have shown potential pharmacological properties . The interaction of these compounds with their targets often leads to changes in cellular processes, which could be the case for 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile.

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of biological activities .

Result of Action

Similar compounds have been found to have a wide range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .

特性

IUPAC Name |

2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3/c1-7-5-11-13(16(21)22-7)12(9(6-19)15(20)23-11)8-3-2-4-10(17)14(8)18/h2-5,12H,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJQVFINWMIQMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B393625.png)

![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B393627.png)

![1,8-dibromo-17-(5-chloro-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B393628.png)

![4-amino-N'-[4-(cyanomethoxy)-3-methoxybenzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B393630.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393633.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B393636.png)

![N-(2-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYL-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B393639.png)

![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B393641.png)

![N-benzyl-4-methyl-N-(2-{[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B393642.png)

![3-[(2,5-Dimethylanilino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B393643.png)

![3,5-Diiodo-2-(2-propynyloxy)benzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393645.png)

![5-AMINO-3-[(1Z)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393647.png)